molecular formula C8H8INO3 B8120491 2-Amino-5-iodo-3-methoxybenzoic acid

2-Amino-5-iodo-3-methoxybenzoic acid

Cat. No.: B8120491
M. Wt: 293.06 g/mol
InChI Key: NKKFDBPMEHGDSB-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-amino-5-iodo-3-methoxy- typically involves the iodination of a precursor compound, such as 2-amino-3-methoxybenzoic acid. The iodination can be carried out using molecular iodine and an oxidizing agent like hydrogen peroxide in an acidic medium . The reaction is usually performed at elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes iodination, followed by purification steps such as recrystallization to obtain the desired product in high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Substitution: Nucleophiles like sodium azide or thiols.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products Formed:

  • Oxidation can yield nitro or azido derivatives.
  • Substitution can produce various substituted benzoic acids.
  • Reduction can lead to deiodinated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-iodo-3-methoxy- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .

Comparison with Similar Compounds

    Benzoic acid, 2-amino-5-iodo-: Similar structure but lacks the methoxy group.

    Benzoic acid, 2-amino-3-methoxy-: Similar structure but lacks the iodine atom.

    Benzoic acid, 2-amino-5-methoxy-: Similar structure but lacks the iodine atom.

Uniqueness: 2-Amino-5-iodo-3-methoxybenzoic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methoxy group increases its lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-amino-5-iodo-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFDBPMEHGDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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